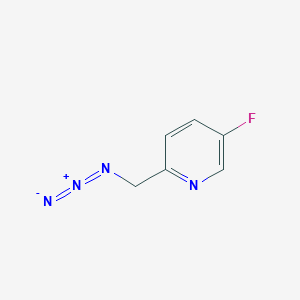
2-(Azidomethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)-5-fluoropyridine is an organic compound that features both azido and fluoropyridine functional groups. The presence of these groups makes it a versatile molecule in various chemical reactions and applications. The azido group is known for its high reactivity, particularly in click chemistry, while the fluoropyridine moiety adds unique electronic properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-fluoropyridine typically involves the introduction of an azido group to a fluoropyridine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the fluoropyridine is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance reaction efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group is highly reactive in 1,3-dipolar cycloaddition reactions, particularly with alkynes, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioorthogonal labeling techniques to tag biomolecules without interfering with biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)-5-fluoropyridine largely depends on the specific reaction it undergoes. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties.
5-Fluoro-2-methylpyridine: Contains a methyl group instead of an azido group, leading to different reactivity.
2-(Azidomethyl)-3-fluoropyridine: The position of the fluorine atom is different, affecting the compound’s reactivity and properties.
Uniqueness
2-(Azidomethyl)-5-fluoropyridine is unique due to the combination of the azido and fluoropyridine groups. This combination imparts distinct reactivity and electronic properties, making it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H5FN4 |
|---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
2-(azidomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H5FN4/c7-5-1-2-6(9-3-5)4-10-11-8/h1-3H,4H2 |
InChI-Schlüssel |
VGKIMWSRNNVSTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
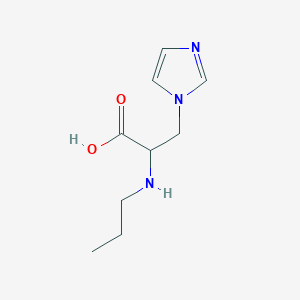
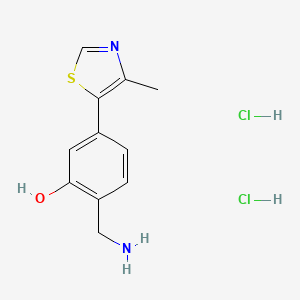
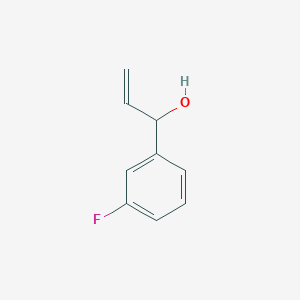
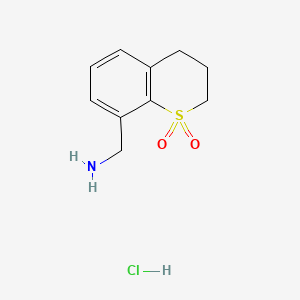
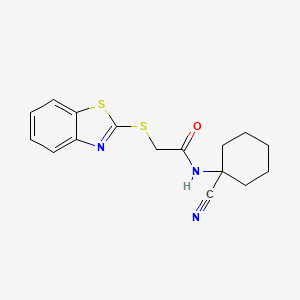
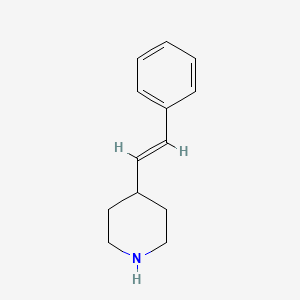
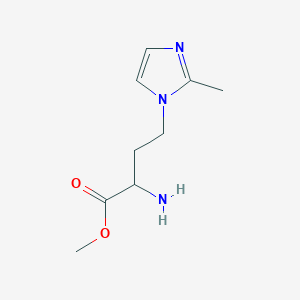
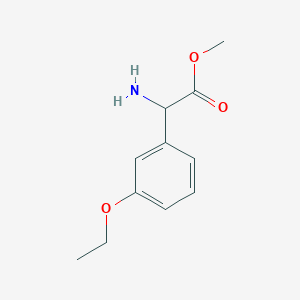
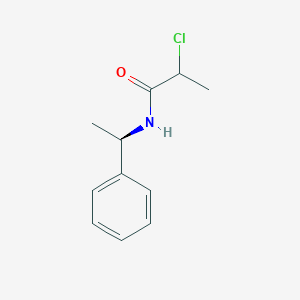

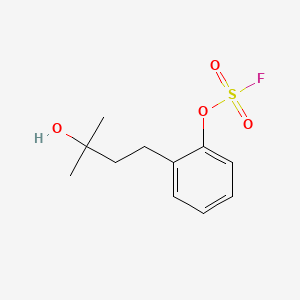
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
